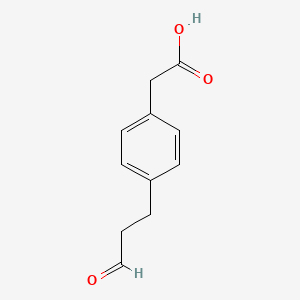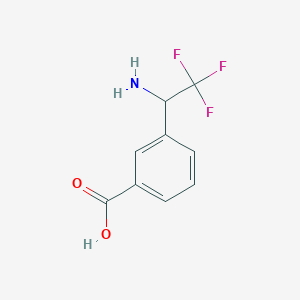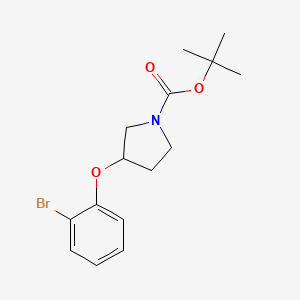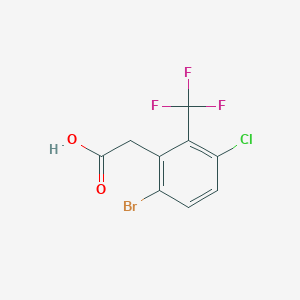![molecular formula C37H37NO2P2 B14790187 Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine](/img/structure/B14790187.png)
Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphine group attached to a diisopropyl-substituted indole and a dioxaphosphacycloheptane ring system
Vorbereitungsmethoden
The synthesis of Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxaphosphacycloheptane ring: This step involves the reaction of a suitable diol with a phosphorus trihalide under controlled conditions to form the dioxaphosphacycloheptane ring.
Attachment of the indole moiety: The indole derivative is then introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks the phosphorus center.
Introduction of the diisopropyl groups: Finally, the diisopropyl groups are added through a Friedel-Crafts alkylation reaction, using isopropyl halides and a Lewis acid catalyst.
Analyse Chemischer Reaktionen
Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus center is attacked by nucleophiles, leading to the formation of new phosphorus-containing compounds.
Coordination: The phosphine group can coordinate with transition metals to form metal-phosphine complexes, which are useful in catalysis.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, nucleophiles for substitution, and transition metal salts for coordination. Major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine has several scientific research applications:
Organic Synthesis: It is used as a ligand in various catalytic reactions, including cross-coupling reactions and hydrogenation reactions.
Biology: The compound’s ability to form stable complexes with transition metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where metal-phosphine complexes have shown promise.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
Wirkmechanismus
The mechanism by which Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine exerts its effects is primarily through its ability to coordinate with metal centers. This coordination can activate the metal for various catalytic processes, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved include the activation of metal centers and the stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine can be compared with other similar compounds, such as:
Triphenylphosphine: Unlike triphenylphosphine, which is a simple phosphine ligand, Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine has a more complex structure, providing greater steric hindrance and electronic effects.
Di-tert-butylphosphine: This compound is similar in that it also has bulky substituents, but the presence of the indole and dioxaphosphacycloheptane ring in Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine provides unique reactivity and coordination properties.
Phosphine oxides: While phosphine oxides are typically more stable and less reactive, the phosphine form of Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine is more reactive and useful in catalysis.
Eigenschaften
Molekularformel |
C37H37NO2P2 |
|---|---|
Molekulargewicht |
589.6 g/mol |
IUPAC-Name |
[1-(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3-methylindol-2-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C37H37NO2P2/c1-22(2)41(23(3)4)37-26(7)29-16-12-13-19-32(29)38(37)42-39-35-24(5)20-27-14-8-10-17-30(27)33(35)34-31-18-11-9-15-28(31)21-25(6)36(34)40-42/h8-23H,1-7H3 |
InChI-Schlüssel |
ZHNANPDRNBVDTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N6C7=CC=CC=C7C(=C6P(C(C)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


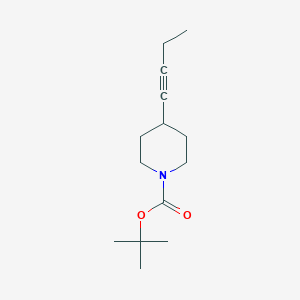
![4-Tert-Butyl-N-[6-(1h-Imidazol-1-Yl)imidazo[1,2-A]pyridin-2-Yl]benzamide](/img/structure/B14790109.png)
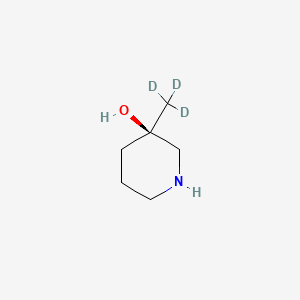
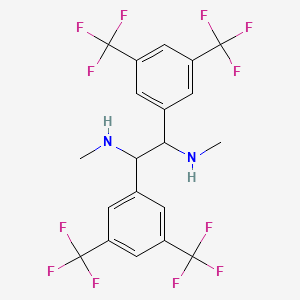
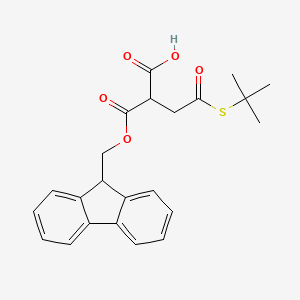
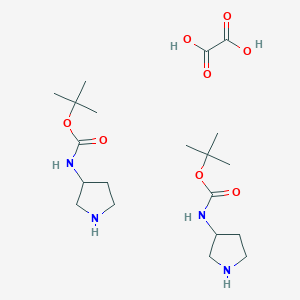
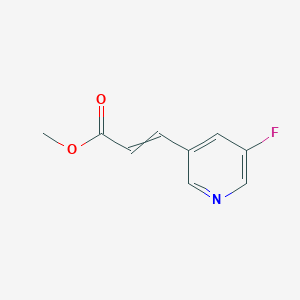
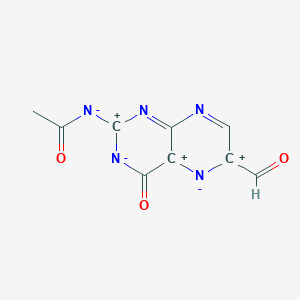
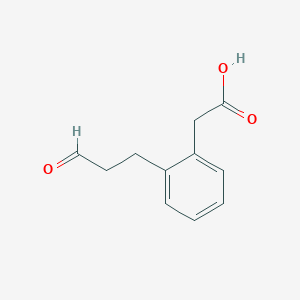
![8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14790178.png)
